Tenidap-d3 CAS number 142741-60-4
Tenidap-d3 CAS number 142741-60-4
An In-Depth Technical Guide to Tenidap-d3 (CAS: 142741-60-4): A Deuterated Anti-inflammatory Agent for Advanced Research
Introduction
Tenidap-d3 (CAS Number: 142741-60-4) is the stable, deuterium-labeled analogue of Tenidap, a structurally novel anti-inflammatory agent. While its primary and most direct application is as an internal standard for the sensitive and accurate quantification of Tenidap in biological matrices, its significance extends far beyond that of a simple analytical tool.[1][2] To fully appreciate the utility of Tenidap-d3, one must first understand the unique pharmacological profile of its parent compound and the strategic advantages conferred by isotopic substitution.
Tenidap was developed as a potential treatment for rheumatoid arthritis and distinguished itself from traditional non-steroidal anti-inflammatory drugs (NSAIDs) through a unique, dual mechanism of action: inhibition of cyclooxygenase (COX) enzymes and modulation of key pro-inflammatory cytokines.[3][4][5][6] However, its development was halted due to concerns over liver and kidney toxicity, which were attributed to metabolites of the drug's thiophene moiety.[5]
This is where the scientific rationale for Tenidap-d3 becomes particularly compelling. The incorporation of deuterium in place of hydrogen atoms can significantly alter a molecule's metabolic fate due to the "kinetic isotope effect."[][8] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage.[8] This can slow metabolism, prolong half-life, and, crucially, reduce the formation of potentially toxic metabolites.[][9][10] Therefore, Tenidap-d3 not only serves as an indispensable tool for studying the pharmacokinetics of Tenidap but also represents a potential strategy for mitigating the very issues that limited the parent drug's clinical potential.
This guide provides a comprehensive technical overview of Tenidap-d3, grounded in the pharmacology of Tenidap and the principles of deuteration, to support its application in advanced research and drug development.
Section 1: Physicochemical Characteristics and Synthesis Outline
Understanding the fundamental properties of Tenidap-d3 is the first step in its effective application. As a deuterated isotopologue, it is chemically identical to Tenidap for most practical purposes (e.g., chromatography), but its increased mass is readily distinguishable by mass spectrometry.
1.1: Core Properties
The key physicochemical data for Tenidap-d3 are summarized below.
| Property | Value | Source |
| CAS Number | 142741-60-4 | [1] |
| Chemical Name | (Z)-5-chloro-3-(hydroxy(thiophen-2-yl-d3)methylene)-2-oxoindoline-1-carboxamide | [11] |
| Molecular Formula | C₁₄H₆D₃ClN₂O₃S | [11] |
| Molecular Weight | 323.77 g/mol | [11] |
| Parent Compound | Tenidap (CAS: 100599-27-7) | [5] |
| Primary Application | Labeled internal standard for quantitative analysis; research tool | [1][2] |
1.2: Conceptual Synthesis Workflow
While a detailed, proprietary synthesis protocol is not publicly available, a logical synthetic route can be conceptualized based on the molecule's structure. The key step involves the introduction of the deuterated thiophene moiety.
Caption: Conceptual workflow for the synthesis of Tenidap-d3.
This process would likely involve a Claisen condensation reaction between a deuterated 2-thienoyl precursor and a 5-chloro-oxindole derivative, followed by purification using techniques such as high-performance liquid chromatography (HPLC).
Section 2: The Unique Pharmacological Profile of Tenidap
The research value of Tenidap-d3 is intrinsically linked to the complex and novel mechanism of action of its parent compound. Tenidap is not a typical NSAID; it bridges the gap between symptomatic relief and disease-modifying activity.[4][12]
2.1: Multi-Pronged Anti-Inflammatory Action
Tenidap's efficacy stems from its ability to target multiple inflammatory pathways simultaneously.
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Cyclooxygenase (COX) Inhibition : Like other NSAIDs, Tenidap blocks the synthesis of prostaglandins by inhibiting COX enzymes.[13] It is a potent and selective inhibitor of COX-1, with reported IC50 values of 0.03 µM for COX-1 and 1.2 µM for COX-2.[1][14] This action contributes to its analgesic and acute anti-inflammatory properties.[4]
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5-Lipoxygenase (5-LOX) Inhibition : Tenidap also demonstrates inhibitory activity against the 5-LOX pathway, which is responsible for producing pro-inflammatory leukotrienes.[5][12] This dual inhibition of both COX and 5-LOX pathways provides a broader spectrum of anti-inflammatory activity than COX inhibitors alone.
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Cytokine Modulation : This is the hallmark of Tenidap's unique profile. It potently inhibits the synthesis and release of key pro-inflammatory cytokines, including Interleukin-1 (IL-1), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α).[5][6][15] This effect was observed in clinical trials, where Tenidap, unlike other NSAIDs, produced rapid and sustained reductions in C-reactive protein (CRP) and serum amyloid A (SAA), which are acute-phase proteins induced by these cytokines.[6][16][17]
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Inhibition of T-Cell and Neutrophil Function : Further distinguishing it from standard NSAIDs, Tenidap has been shown to inhibit T-cell proliferation and the induction of cytokine mRNA.[3] It also inhibits multiple functions of neutrophils, including the activation of collagenase and the generation of superoxide.[5]
Caption: The multi-target mechanism of action of Tenidap.
Section 3: The Role of Deuteration: The Kinetic Isotope Effect
The substitution of hydrogen with deuterium in Tenidap-d3 is a deliberate chemical modification designed to alter its metabolic properties through the kinetic isotope effect (KIE).
3.1: The Carbon-Deuterium Bond Advantage
Deuterium, an isotope of hydrogen, contains a neutron in its nucleus in addition to a proton, making it roughly twice as heavy as hydrogen. This increased mass results in a lower vibrational frequency of the C-D bond compared to the C-H bond, making the C-D bond stronger and more difficult to break.[8] Since the rate-limiting step in the metabolism of many drugs involves the enzymatic cleavage of a C-H bond (often by Cytochrome P450 enzymes), replacing that hydrogen with deuterium can significantly slow down the metabolic process.[18]
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